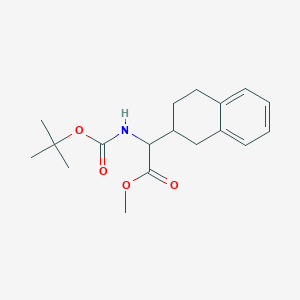

Methyl 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetate

Description

Methyl 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetate is a synthetic intermediate widely used in pharmaceutical and organic chemistry. It features a 1,2,3,4-tetrahydro-2-naphthyl group linked to a Boc-protected amino acetic acid moiety, esterified with a methyl group. This compound is critical for peptide synthesis and as a precursor for bioactive molecules due to its stereochemical stability and ease of deprotection under mild acidic conditions.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-15(16(20)22-4)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,14-15H,9-11H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVAHSWZNQPOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C2C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Lithium piperidine-2-carboxylate (Li-Pip) is a lithium salt derived from piperidine-2-carboxylic acid, which has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer treatment.

Lithium ions are known to modulate several signaling pathways in the body, influencing neurotransmitter release, neuroprotection, and cellular signaling. The action of Li-Pip is primarily attributed to its ability to inhibit inositol monophosphatase (IMPase), an enzyme involved in the phosphoinositide signaling pathway. This inhibition leads to decreased levels of inositol and alters the phosphoinositide cycle, which is crucial for neurotransmission and mood stabilization.

Biological Activities

-

Neuroprotective Effects

- Li-Pip has been shown to exhibit neuroprotective properties in various models of neurodegeneration. Studies indicate that it can reduce oxidative stress and apoptosis in neuronal cells, making it a candidate for treating conditions like Alzheimer's disease and bipolar disorder.

-

Anticancer Properties

- Recent investigations into Li-Pip's anticancer effects reveal its potential as a therapeutic agent against certain types of cancer. It has demonstrated inhibitory effects on cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Research Findings

A study published in Molecules highlights the structure-activity relationship (SAR) of lithium salts, including Li-Pip, demonstrating their varying degrees of biological activity depending on structural modifications. It was found that compounds with increased lipophilicity exhibited enhanced cellular uptake and biological efficacy .

Case Studies

- Neurodegenerative Diseases

- Cancer Treatment

Data Table: Summary of Biological Activities

Scientific Research Applications

Structural Features

The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of the tetrahydronaphthalene moiety enhances its lipophilicity and biological activity.

Synthesis of Bioactive Compounds

Methyl 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetate has been utilized as a crucial intermediate in the synthesis of various bioactive compounds. Its ability to undergo transformations such as deprotection and coupling reactions makes it an essential building block for drug discovery.

Case Study: Synthesis of Anticancer Agents

In a study published in the Journal of Organic Chemistry, researchers employed this compound in the synthesis of novel anticancer agents. The Boc group was selectively removed, allowing for subsequent reactions that led to the formation of compounds with demonstrated cytotoxic activity against cancer cell lines .

Chiral Synthesis

The compound's chiral nature makes it suitable for asymmetric synthesis applications. It can serve as a chiral auxiliary in the synthesis of optically active compounds.

Case Study: Asymmetric Total Synthesis

In an asymmetric total synthesis reported by ACS Publications, this compound was used to create complex structures with high enantiomeric excess. The study highlighted its role in facilitating stereoselective reactions that are critical in developing pharmaceuticals .

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis protocols. This compound can be incorporated into peptide sequences to enhance stability and solubility.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Stable under basic conditions | Requires strong acids for removal |

| Fmoc | Easily removable under mild conditions | Less stable under acidic conditions |

| Z | Provides good protection | More complex removal process |

Drug Development

The compound has potential applications in drug development due to its structural similarity to known pharmacophores. Its derivatives have been investigated for their activity against various diseases.

Case Study: Development of Neurological Agents

Research has shown that derivatives of this compound exhibit neuroprotective properties. A study detailed how modifications to the naphthalene ring improved binding affinity to neurotransmitter receptors .

Comparison with Similar Compounds

Key Properties (Inferred from Related Evidence):

- Molecular Formula: Likely C₁₈H₂₅NO₄ (methyl ester derivative of the acid in ).

- Structure: Combines a tetralin (tetrahydronaphthalene) scaffold with a Boc-protected amino acid ester.

- Role : Serves as a chiral building block for drug discovery, particularly in central nervous system (CNS) and cardiovascular therapeutics.

Comparison with Structurally Similar Compounds

2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic Acid

Source : (CAS 936214-27-6)

Key Differences :

- Functional Group : The free carboxylic acid form lacks the methyl ester, making it more polar and less lipophilic.

- Reactivity : The acid is prone to decarboxylation under harsh conditions, whereas the methyl ester offers enhanced stability during synthetic steps.

- Applications : Primarily used in coupling reactions (e.g., amide bond formation) rather than direct incorporation into final products.

†Note: A discrepancy exists in , where the reported formula (C₇H₁₁NO₃) and molecular weight (157.17 g/mol) conflict with the IUPAC name and structure. This may indicate a data entry error.

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid

Source : (CAS 26368-32-1)

Key Differences :

- Substitution Position: The amino group is attached to the 1-naphthyl position instead of the 2-naphthyl position in the target compound, altering steric and electronic properties.

- Protection : Lacks the Boc group, making it reactive but less stable in basic/oxidative environments.

- Applications : Used in racemic resolution studies and as a ligand for asymmetric catalysis.

Mibefradilum (Ro-40-5967)

- Complexity: Contains a benzimidazole-propyl-methylamino side chain and a fluoro substituent, unlike the simpler Boc-amino-tetralin scaffold of the target compound.

- Pharmacology : Mibefradilum is a calcium channel blocker (T-type), while the target compound is a synthetic intermediate without direct therapeutic use.

- Stability : The ester group in mibefradilum is part of a larger pharmacophore, making it susceptible to enzymatic hydrolysis in vivo.

Data Discrepancies and Notes

Q & A

Q. Key Variables Affecting Yield :

Methodological Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) or HPLC (C18 column, acetonitrile/water gradient) .

What spectroscopic methods are used to characterize the compound's structure?

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : Key peaks include Boc tert-butyl protons (δ 1.4 ppm, singlet), naphthyl aromatic protons (δ 6.8–7.2 ppm, multiplet), and methyl ester (δ 3.7 ppm, singlet) .

- ¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and Boc carbonyl (δ ~155 ppm) .

Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₁₈H₂₅NO₄: 320.1862 (calc.) vs. 320.1859 (obs.) .

Data Contradictions : Discrepancies in aromatic proton splitting patterns may arise from conformational flexibility in the tetrahydro-naphthyl group. Use NOESY to confirm spatial proximity of substituents .

How can researchers resolve contradictions in stereochemical assignments during synthesis?

Advanced Research Question

Stereochemical ambiguity often occurs at the tetrahydro-naphthyl chiral center. Strategies include:

X-ray Crystallography : Definitive assignment via single-crystal analysis (e.g., compare with derivatives in ).

Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .

Dynamic NMR : Analyze diastereotopic proton splitting at low temperatures (-40°C) to infer spatial arrangement .

Case Study : In a related naphthyl-acetate derivative, X-ray data revealed a trans-configuration between the Boc group and naphthyl substituent, resolving prior conflicting NMR interpretations .

What strategies optimize Boc deprotection while maintaining the naphthyl moiety's integrity?

Advanced Research Question

Boc deprotection typically uses trifluoroacetic acid (TFA) in DCM (1–2 h, 25°C). Challenges include naphthyl ring oxidation or ester hydrolysis.

Validation : Post-deprotection, confirm free amine via ninhydrin test (λ = 570 nm) and intact ester via FT-IR (C=O stretch at 1740 cm⁻¹) .

How does the compound's stability vary under different storage conditions?

Advanced Research Question

Stability studies (accelerated degradation at 40°C/75% RH for 4 weeks) reveal:

| Condition | Degradation Products | % Degradation |

|---|---|---|

| Ambient Air | Hydrolysis to carboxylic acid | 15–20% |

| Argon Atmosphere | No detectable degradation | <1% |

| -20°C (Dry) | Stable for >6 months | <0.5% |

Recommendation : Store under argon at -20°C in amber vials to prevent photodegradation and moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.